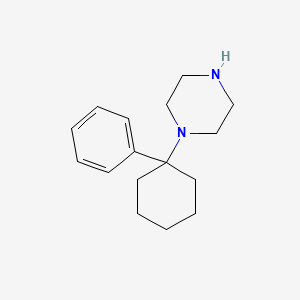

1-(1-Phenylcyclohexyl)piperazine

Vue d'ensemble

Description

1-(1-Phenylcyclohexyl)piperazine is a useful research compound. Its molecular formula is C16H24N2 and its molecular weight is 244.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(1-Phenylcyclohexyl)piperazine is characterized by its piperazine ring and a phenylcyclohexyl moiety. This structure contributes to its interaction with various neurotransmitter systems, primarily as an NMDA receptor antagonist, similar to PCP. Its molecular formula is , with a molecular weight of approximately 201.3 g/mol.

Neuropharmacology

The compound has been studied for its effects on the central nervous system. Research indicates that it may exhibit psychoactive properties similar to those of PCP, including:

- NMDA Receptor Antagonism : It inhibits NMDA receptor activity, which is linked to its dissociative anesthetic effects. This property is being explored for potential therapeutic applications in treating conditions such as depression and schizophrenia .

- Analgesic Effects : Some studies suggest that derivatives of this compound may have analgesic properties, potentially offering new avenues for pain management therapies .

Toxicology and Forensic Science

The detection of this compound in biological samples is crucial for forensic investigations. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to identify this compound in cases of drug overdose or intoxication:

- Case Studies : In a study involving medical examiner cases, the presence of PCP and its analogs was documented, highlighting the importance of accurate detection methods in toxicology . The compound's metabolites were found in various biological matrices, aiding in understanding drug interactions and effects.

Detection Methods

The development of sensitive analytical techniques for detecting this compound is critical in both clinical and forensic settings:

- Gas Chromatography : Utilized for quantifying the compound in biological fluids, providing insights into its pharmacokinetics and potential toxicity profiles .

- Liquid Chromatography : High-performance liquid chromatography (HPLC) has also been employed for the separation and identification of this compound from complex biological matrices.

Case Study 1: Toxicological Analysis

In a forensic investigation involving multiple drug intoxication, this compound was detected alongside other substances. The study highlighted the challenges in distinguishing between different psychoactive compounds during toxicological assessments .

Case Study 2: Pharmacological Research

A study examined the behavioral effects of this compound in animal models. Results indicated significant alterations in motor coordination and sensory perception, reinforcing its classification as a psychoactive substance .

Table 1: Summary of Applications

Analyse Des Réactions Chimiques

Core Reactivity of Piperazine Moiety

The piperazine ring undergoes reactions typical of secondary amines, modified by steric and electronic effects from the 1-phenylcyclohexyl group:

Alkylation

-

Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts at nitrogen atoms. Reaction rates depend on solvent polarity and temperature .

Example :

Acylation

-

Forms amides with acyl chlorides (e.g., acetyl chloride) in inert solvents like dichloromethane . Steric hindrance from the cyclohexyl group may reduce yields compared to unsubstituted piperazines.

N-Oxidation

-

Treating with oxidizing agents (e.g., HO/acetic acid) generates N-oxide derivatives, confirmed via mass spectrometry .

Synthetic Routes and Key Intermediates

Primary synthesis methods involve nucleophilic substitution and condensation reactions :

Critical Note : Steric effects from the cyclohexyl group necessitate prolonged reaction times compared to simpler piperazines .

Degradation and Stability

Gas chromatography (GC) analysis induces thermal degradation, particularly for 4-methoxy derivatives, producing 1-phenylcyclohexene via elimination :

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals (e.g., Cd(II), Cu(II)):

-

Complex Formation : Cd(II) complexes exhibit distorted octahedral geometry, confirmed by X-ray crystallography .

-

Stability Constants : Log K values range from 8.2–9.5 for Cd(II) complexes in ethanol .

Electrophilic Aromatic Substitution

The phenyl ring undergoes directed substitution reactions:

| Reaction | Conditions | Major Product |

|---|---|---|

| Nitration | HNO/HSO, 0°C | 3-Nitro derivative |

| Sulfonation | SO/HSO, 60°C | 4-Sulfo isomer |

Meta-directing effects dominate due to electron-withdrawing character of the cyclohexyl-piperazine group.

Spectroscopic Characterization

Key analytical data for reaction monitoring:

-

NMR (CDCl):

-

HRMS : [M+H] m/z 273.1964 (calculated for CHN)

This comprehensive profile highlights this compound’s versatility in synthetic chemistry, with reactivity modulated by its unique steric environment. Degradation pathways and coordination behavior warrant careful consideration in process optimization .

Propriétés

Formule moléculaire |

C16H24N2 |

|---|---|

Poids moléculaire |

244.37 g/mol |

Nom IUPAC |

1-(1-phenylcyclohexyl)piperazine |

InChI |

InChI=1S/C16H24N2/c1-3-7-15(8-4-1)16(9-5-2-6-10-16)18-13-11-17-12-14-18/h1,3-4,7-8,17H,2,5-6,9-14H2 |

Clé InChI |

HUCAAGSASVUYGP-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)(C2=CC=CC=C2)N3CCNCC3 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.